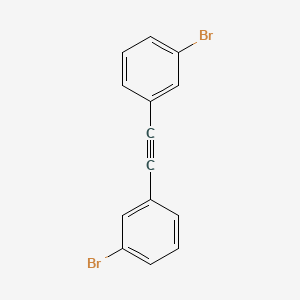

1,2-Bis(3-bromophenyl)ethyne

Descripción general

Descripción

1,2-Bis(3-bromophenyl)ethyne is a chemical compound with the molecular formula C14H8Br2 . It is related to other nitrogen-rich organic compounds by their synthesis .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(3-bromophenyl)ethyne consists of two bromophenyl groups attached to an ethyne group . The average mass of the molecule is 336.021 Da, and the monoisotopic mass is 333.899261 Da .Physical And Chemical Properties Analysis

1,2-Bis(3-bromophenyl)ethyne is a solid crystal or powder at room temperature . It has a molecular weight of 336.03 g/mol .Aplicaciones Científicas De Investigación

Facile Synthesis and Structural Applications

1,2-Bis(3-bromophenyl)ethyne and its derivatives serve as key intermediates in the facile synthesis of complex organic molecules. For instance, Xiao Hong Cheng, Sigurd Höger, and Dieter Fenske (2003) describe the synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes through a palladium-catalyzed dehydrohalogenation process, highlighting its utility in creating structurally intricate organic compounds with potential applications in organic electronics and photonics (Cheng, Höger, & Fenske, 2003).

Advanced Materials for Electronic and Photonic Devices

Rongrong Hu et al. (2012) explored the synthesis and application of tetraphenylethene-containing diynes in creating hyperbranched polymers. These polymers exhibit aggregation-induced emission, making them suitable for applications in optoelectronic devices, fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

Molecular Electronics and Sensing Applications

The work by H. Higuchi et al. (2003) on 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl derivatives demonstrates the potential of 1,2-Bis(3-bromophenyl)ethyne-based compounds in creating materials with high electrochemical bistability and vivid color changes upon electron transfer. These properties are critical for the development of electrochromic devices and molecular electronics (Higuchi et al., 2003).

Photonic and Sensory Materials

P. Lu et al. (2011) discuss the regioselective alkyne polyhydrosilylation of 1,2-bis(4-dimethylsilanylphenyl)-1,2-diphenylethene, leading to poly(silylenevinylene)s with high molecular weights and processability. These materials show aggregation-enhanced emission and can serve as highly sensitive chemosensors for explosive detection, illustrating the role of 1,2-Bis(3-bromophenyl)ethyne derivatives in sensor technology and safety applications (Lu et al., 2011).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Propiedades

IUPAC Name |

1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXUXTVJTIPBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B1640824.png)

![(R)-N-[2-(2,4,6-Triisopropylbenzylamino)-phenyl]-S-methyl-S-phenylsulfoximin](/img/structure/B1640846.png)

![4-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B1640854.png)

![Benzo[c]thiophene-1-carboxylic acid,4,5,6,7-tetrahydro-6,6-dimethyl-3-(methylsulfonyl)-4-oxo-,(2,3-dihydro-1,4-benzodioxin-2-yl)methyl ester](/img/structure/B1640858.png)

![1H-Indole, 5-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1640862.png)